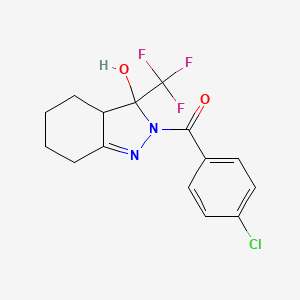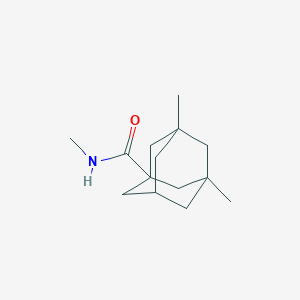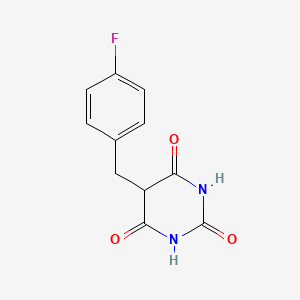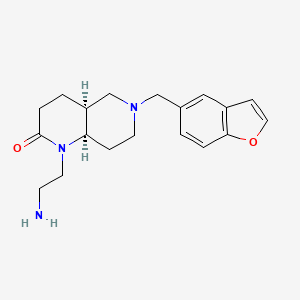
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide, also known as CP-945,598, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic properties. In
Mecanismo De Acción
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. Moreover, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide is that it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. Moreover, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases. However, one limitation of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. Moreover, future studies could focus on the development of new derivatives of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide with improved efficacy and safety profiles. Finally, future studies could investigate the mechanisms underlying the neuroprotective effects of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide, which could lead to the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorophenol with 3-pyridinylbutanone in the presence of a base to form 2-(4-chlorophenoxy)-3-pyridinylbutanone. The second step involves the reaction of this intermediate with hydroxylamine hydrochloride in the presence of a base to form the final product, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide. The purity of the compound can be improved using various purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Moreover, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-14(20-13-7-5-11(16)6-8-13)15(19)18-12-4-3-9-17-10-12/h3-10,14H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQKSWFPXOROQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402571.png)

![[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5402581.png)
![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)

![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5402605.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5402626.png)
![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)

![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)
![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
